molecular formula C15H21Br2N3O2 B8135270 tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate

tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate

Cat. No.: B8135270
M. Wt: 435.15 g/mol
InChI Key: DSWUGWCWLPWUPS-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a tert-butyl group, a piperidine ring, and a dibromopyridine moiety, making it a versatile molecule in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate typically involves multiple steps. One common method starts with the preparation of tert-butyl piperidin-4-ylcarbamate, which is then reacted with 3,5-dibromopyridine under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying biochemical pathways and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The tert-butyl group and piperidine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    tert-Butyl piperidin-4-ylcarbamate: Shares the piperidine and tert-butyl moieties but lacks the dibromopyridine group.

    tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group instead of the dibromopyridine moiety.

Uniqueness: tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate is unique due to the presence of the dibromopyridine group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with biological targets are required.

Properties

IUPAC Name

tert-butyl N-[1-(3,5-dibromopyridin-4-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Br2N3O2/c1-15(2,3)22-14(21)19-10-4-6-20(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWUGWCWLPWUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=NC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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